molecular formula C19H15F3N2OS B024754 Cisconazole CAS No. 104456-79-3

Cisconazole

Cat. No.: B024754
CAS No.: 104456-79-3
M. Wt: 376.4 g/mol
InChI Key: INJPEINGXBVKEB-RTBURBONSA-N
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Description

Cisconazole is a chemical compound with the molecular formula C19H15F3N2OS . It is known for its antifungal properties and is used in various medical and industrial applications. The compound is characterized by its ability to inhibit the growth of fungi, making it a valuable agent in the treatment of fungal infections.

Preparation Methods

The synthesis of cisconazole involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Cisconazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.

    Substitution: Substitution reactions, particularly involving halogens, can modify the functional groups attached to the core structure. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. .

Scientific Research Applications

Cisconazole has a wide range of applications in scientific research:

Mechanism of Action

Cisconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol .

Comparison with Similar Compounds

Cisconazole is similar to other azole antifungal agents such as miconazole, isoconazole, and oxiconazole. it is unique in its specific molecular structure and the particular pathways it targets. Compared to these compounds, this compound may offer different efficacy and safety profiles, making it a valuable alternative in certain clinical and industrial applications .

Properties

IUPAC Name

1-[[(2R,3R)-3-[(2,6-difluorophenyl)methoxy]-5-fluoro-2,3-dihydro-1-benzothiophen-2-yl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c20-12-4-5-17-13(8-12)19(18(26-17)9-24-7-6-23-11-24)25-10-14-15(21)2-1-3-16(14)22/h1-8,11,18-19H,9-10H2/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJPEINGXBVKEB-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)COC2C(SC3=C2C=C(C=C3)F)CN4C=CN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)CO[C@H]2[C@H](SC3=C2C=C(C=C3)F)CN4C=CN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146494
Record name Cisconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104456-79-3
Record name Cisconazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104456793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cisconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CISCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Y0RVY12A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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